双氯西林酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicloxacillin is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is used to treat infections caused by susceptible (non-resistant) Gram-positive bacteria . It is active against beta-lactamase-producing organisms such as Staphylococcus aureus, which would otherwise be resistant to most penicillins . Dicloxacillin sodium, USP is an antibacterial agent of the isoxazolyl penicillin series. It is a penicillinase resistant, acid-resistant semisynthetic penicillin suitable for oral administration .

Synthesis Analysis

The synthesis of isoxazole derivatives, which includes dicloxacillin, was achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate using 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .

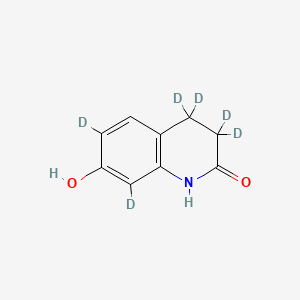

Molecular Structure Analysis

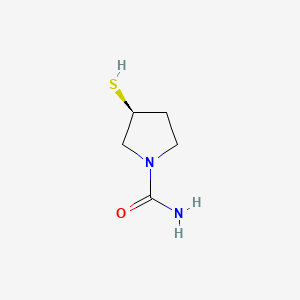

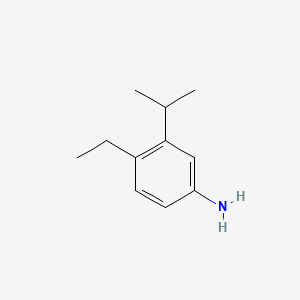

Dicloxacillin has a complex molecular structure. The IUPAC name for dicloxacillin is (2 S ,5 R ,6 R )-6- { [3- (2,6-dichlorophenyl)-5-methyl- oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia- 1-azabicyclo [3.2.0]heptane-2-carboxylic acid . The molecular formula is C19H17Cl2N3O5S . The structure of dicloxacillin is shown in the paper by Colina-Márquez and Castilla-Caballero .

Chemical Reactions Analysis

Dicloxacillin may undergo degradation with free-living bacteria. In a study, the biodegradation of 40 μg/mL of dicloxacillin with free-living bacteria was evaluated. The results showed that both the consortium and Pseudomonas aeruginosa are highly efficient because the degradation of the antibiotic was 100%, in a time of 3.5 h and 52 h, respectively, and even metabolize the degradation products .

Physical And Chemical Properties Analysis

Dicloxacillin has a bioavailability of 50–85%, distributed in the liver, kidneys, synovial fluid, pleural fluid, bone, and bile; the plasma protein binding is 94.4%, while 60% of a dose administered is excreted through urine in its original chemical form .

科学研究应用

没食子酸减轻双氯芬酸诱导的肝毒性:Esmaeilzadeh 等人 (2020) 的一项研究发现,没食子酸(一种用作抗氧化剂的许多植物的天然成分)可以减轻双氯芬酸对肝脏的有害影响。这在一种大鼠模型中得到证实,其中没食子酸降低了双氯芬酸引起的氧化应激和肝损伤 (Esmaeilzadeh 等人,2020).

双氯芬酸对气候变化条件下蛤蜊的影响:Costa 等人 (2019) 研究了双氯芬酸对蛤蜊的影响,特别是在模拟气候变化情景的不同 pH 值和温度条件下。研究发现,两种蛤蜊物种在低 pH 值和高温下表现出有限的氧化应激影响,表明在不断变化的气候中,物种对双氯芬酸的反应具有物种特异性 (Costa 等人,2019).

没食子酸和双氯芬酸诱导的肾损伤:Moradi 等人 (2020) 的另一项研究表明,没食子酸还可以对大鼠双氯芬酸诱导的肾损伤发挥肾保护作用。这表明天然化合物在减轻 NSAID 的副作用方面的潜力 (Moradi 等人,2020).

双氯西林的声化学降解:Villegas-Guzman 等人 (2015) 的研究重点是双氯西林在各种水基质中的声化学降解。这项研究与环境应用尤为相关,展示了高级氧化工艺如何降解水中的药物 (Villegas-Guzman 等人,2015).

双氯芬酸的药代动力学:Davies 和 Anderson (1997) 全面概述了双氯芬酸的临床药代动力学,详细介绍了它的吸收、分布、代谢和排泄 (Davies 和 Anderson,1997).

作用机制

安全和危害

Dicloxacillin may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody, nausea, vomiting, little or no urination, unusual bleeding or bruising, a seizure (convulsions), mouth pain or irritation, black tongue, sore throat, fever, swollen glands, rash or itching, joint pain, or general ill feeling .

属性

IUPAC Name |

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQOXRMAVQEJBH-OFQRWUPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42947-69-3 |

Source

|

| Record name | Penicilloic acids of dicloxacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)